N-{4-[(methylcarbamoyl)methyl]phenyl}-3-(trifluoromethyl)benzamide

Catalog No.
S6827195
CAS No.
1060314-34-2
M.F
C17H15F3N2O2
M. Wt
336.31 g/mol
Availability
In Stock
* This item is exclusively intended for research purposes and is not designed for human therapeutic applications or veterinary use.
N-{4-[(methylcarbamoyl)methyl]phenyl}-3-(trifluoro...

CAS Number

1060314-34-2

Product Name

N-{4-[(methylcarbamoyl)methyl]phenyl}-3-(trifluoromethyl)benzamide

IUPAC Name

N-[4-[2-(methylamino)-2-oxoethyl]phenyl]-3-(trifluoromethyl)benzamide

Molecular Formula

C17H15F3N2O2

Molecular Weight

336.31 g/mol

InChI

InChI=1S/C17H15F3N2O2/c1-21-15(23)9-11-5-7-14(8-6-11)22-16(24)12-3-2-4-13(10-12)17(18,19)20/h2-8,10H,9H2,1H3,(H,21,23)(H,22,24)

InChI Key

ICGDERANVHDROB-UHFFFAOYSA-N

SMILES

CNC(=O)CC1=CC=C(C=C1)NC(=O)C2=CC(=CC=C2)C(F)(F)F

Canonical SMILES

CNC(=O)CC1=CC=C(C=C1)NC(=O)C2=CC(=CC=C2)C(F)(F)F

N-{4-[(methylcarbamoyl)methyl]phenyl}-3-(trifluoromethyl)benzamide is a synthetic compound characterized by its unique structural features, which include a trifluoromethyl group and a methylcarbamoyl moiety. The compound has the molecular formula C16H16F3N2O and a molecular weight of 324.31 g/mol. Its IUPAC name reflects its complex structure, which combines elements of aromatic chemistry with functional groups significant in medicinal chemistry.

Typical for amides and aromatic compounds. Key reactions include:

  • Nucleophilic Substitution: The trifluoromethyl group can undergo nucleophilic substitution reactions, where nucleophiles can attack the carbon atom bearing the trifluoromethyl group.
  • Hydrolysis: Under acidic or basic conditions, the amide bond can be hydrolyzed to yield the corresponding carboxylic acid and amine.
  • Reduction Reactions: The carbonyl group in the amide can be reduced to an amine using reducing agents like lithium aluminum hydride.

Research indicates that N-{4-[(methylcarbamoyl)methyl]phenyl}-3-(trifluoromethyl)benzamide exhibits potential biological activities, particularly in the realm of pharmaceuticals. The presence of the trifluoromethyl group often enhances metabolic stability and bioactivity. Preliminary studies suggest that it may have applications in treating various diseases, though specific biological targets and mechanisms require further investigation.

Several synthetic routes can be employed to produce N-{4-[(methylcarbamoyl)methyl]phenyl}-3-(trifluoromethyl)benzamide:

  • Direct Amidation: The reaction of 4-(methylcarbamoyl)methylphenol with 3-trifluoromethylbenzoyl chloride under basic conditions can yield the desired amide.
  • Multi-step Synthesis: Starting from simpler aromatic compounds, one can introduce functional groups sequentially through electrophilic aromatic substitution followed by amidation.
  • Use of Catalysts: Transition metal catalysts may facilitate more efficient coupling reactions between the components.

The compound's unique structure makes it a candidate for various applications:

  • Pharmaceuticals: Due to its potential biological activity, it may serve as a lead compound in drug development for conditions such as cancer or inflammation.
  • Agricultural Chemicals: Its properties may allow for use as a pesticide or herbicide, given the importance of fluorinated compounds in agrochemicals.
  • Material Science: The compound could also find applications in the development of advanced materials due to its unique chemical properties.

Interaction studies are crucial for understanding how N-{4-[(methylcarbamoyl)methyl]phenyl}-3-(trifluoromethyl)benzamide interacts with biological systems. These studies typically involve:

  • Binding Affinity Assays: Evaluating how well the compound binds to specific receptors or enzymes.
  • In Vivo Studies: Assessing pharmacokinetics and pharmacodynamics to understand the compound's behavior in living organisms.
  • Toxicity Studies: Determining safe dosage levels and potential side effects.

N-{4-[(methylcarbamoyl)methyl]phenyl}-3-(trifluoromethyl)benzamide shares structural similarities with several other compounds, highlighting its uniqueness:

Compound NameStructure FeaturesUnique Aspects
N-[4-(methylcarbamoyl)phenyl]benzamideContains a methylcarbamoyl groupLacks trifluoromethyl group
3-amino-4-methyl-N-[3-(trifluoromethyl)phenyl]benzamideContains trifluoromethyl groupDifferent amine functionality
4-(trifluoromethyl)benzoic acidTrifluoromethyl group presentLacks amide functionality

The presence of both a methylcarbamoyl group and a trifluoromethyl moiety distinguishes N-{4-[(methylcarbamoyl)methyl]phenyl}-3-(trifluoromethyl)benzamide from these similar compounds, potentially contributing to its unique biological activity and application potential.

XLogP3

2.9

Hydrogen Bond Acceptor Count

5

Hydrogen Bond Donor Count

2

Exact Mass

336.10856221 g/mol

Monoisotopic Mass

336.10856221 g/mol

Heavy Atom Count

24

Dates

Last modified: 11-23-2023

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